10-acetyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties
Preparation Methods
The synthesis of 10-acetyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves several steps. One common method includes the acylation of 1,4-benzodiazepine derivatives with appropriate acylating agents under controlled conditions . The reaction typically requires the use of solvents like dichloroethane and catalysts such as triethylamine . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzylic position, using reagents like halogens or nucleophiles.
Cyclization: Cyclization reactions can be induced under specific conditions to form additional ring structures.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
10-acetyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with various enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system . By enhancing the activity of GABA, an inhibitory neurotransmitter, the compound exerts its anxiolytic and sedative effects. The pathways involved include the modulation of ion channels and neurotransmitter release .
Comparison with Similar Compounds
Similar compounds include other benzodiazepines like diazepam, alprazolam, and bromazepam . Compared to these compounds, 10-acetyl-11-[2-(benzyloxy)phenyl]-3,3-dimethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has unique structural features that may confer distinct pharmacological properties. For example, the presence of the benzyloxyphenyl group may enhance its binding affinity to certain receptors, making it a valuable compound for further research .
Conclusion
This compound is a compound with significant potential in various scientific fields. Its unique structure and diverse chemical reactivity make it a valuable subject for ongoing research and development.
Properties
Molecular Formula |
C30H30N2O3 |
---|---|
Molecular Weight |
466.6g/mol |
IUPAC Name |
5-acetyl-9,9-dimethyl-6-(2-phenylmethoxyphenyl)-6,8,10,11-tetrahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C30H30N2O3/c1-20(33)32-25-15-9-8-14-23(25)31-24-17-30(2,3)18-26(34)28(24)29(32)22-13-7-10-16-27(22)35-19-21-11-5-4-6-12-21/h4-16,29,31H,17-19H2,1-3H3 |
InChI Key |
VNWBBZLKGQYBDB-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
Canonical SMILES |
CC(=O)N1C(C2=C(CC(CC2=O)(C)C)NC3=CC=CC=C31)C4=CC=CC=C4OCC5=CC=CC=C5 |
Origin of Product |
United States |
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